molecular formula C10H9BrClFN2 B1384684 6-Bromo-2-chloro-4-fluoro-1-propan-2-ylbenzimidazole CAS No. 2177297-20-8

6-Bromo-2-chloro-4-fluoro-1-propan-2-ylbenzimidazole

Cat. No.: B1384684
CAS No.: 2177297-20-8
M. Wt: 291.55 g/mol
InChI Key: BRXYACADSMSXMC-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-4-fluoro-1-propan-2-ylbenzimidazole is a synthetic compound belonging to the benzimidazole family. Benzimidazole derivatives are known for their versatile biological activities, including antimicrobial, anticancer, antiviral, and fungicidal properties.

Preparation Methods

The synthesis of 6-Bromo-2-chloro-4-fluoro-1-propan-2-ylbenzimidazole involves the condensation reaction of 5-bromo-1H-benzimidazole-2-carboxylic acid with 1,1,1-trifluoro-4-chloro-3-buten-2-one in the presence of a base such as potassium carbonate. The reaction proceeds smoothly under mild conditions, yielding the compound in high purity and yield. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure consistency and cost-effectiveness.

Chemical Reactions Analysis

6-Bromo-2-chloro-4-fluoro-1-propan-2-ylbenzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromo, chloro, and fluoro groups).

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-2-chloro-4-fluoro-1-propan-2-ylbenzimidazole has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound’s antimicrobial and antiviral properties make it a valuable tool in biological research.

    Medicine: It is being explored for its potential in drug discovery, particularly for its anticancer and antifungal activities.

    Industry: The compound’s stability and resistance to photodegradation make it suitable for industrial applications, including the development of new materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-4-fluoro-1-propan-2-ylbenzimidazole involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives typically exert their effects by binding to enzymes or receptors, thereby inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied, such as antimicrobial or anticancer effects.

Comparison with Similar Compounds

6-Bromo-2-chloro-4-fluoro-1-propan-2-ylbenzimidazole is unique due to its specific combination of halogen atoms and the isopropyl group attached to the benzimidazole ring. Similar compounds include:

    6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Another benzimidazole derivative with similar biological activities.

    1-Bromo-4-chloro-2-fluorobenzene: A polyhalo substituted benzene used in various organic synthesis reactions.

    1-Fluoro-4-bromobenzene: A compound used in Suzuki coupling reactions and other organic transformations.

These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

6-bromo-2-chloro-4-fluoro-1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClFN2/c1-5(2)15-8-4-6(11)3-7(13)9(8)14-10(15)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXYACADSMSXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=CC(=C2)Br)F)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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